molecular formula C18H14N2O5S B2689642 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 299953-18-7

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No. B2689642
CAS RN: 299953-18-7
M. Wt: 370.38
InChI Key: IICPIKPWKDWEGE-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Chromen-7-yl is a chemical group derived from chromen, another type of heterocyclic compound that includes a benzene ring fused to a pyran ring .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis of chromen derivatives, on the other hand, can be achieved through various methods, such as the Pechmann condensation .


Molecular Structure Analysis

Benzimidazole has a five-membered ring with two nitrogen atoms, while chromen has a six-membered ring fused with a benzene ring . The specific compound you’re asking about would have these two structures connected in some way, but without more information, it’s difficult to provide a detailed analysis of its molecular structure.

Scientific Research Applications

Catalytic Systems for Synthesis

Ionic liquids containing sulfonic acid functionalized imidazolium salts have been reported to efficiently catalyze the synthesis of benzimidazoles, a class of compounds closely related to the one . These catalytic systems utilize atmospheric air as a green oxidant and work at room temperature, offering a sustainable approach to producing benzimidazole derivatives with high yields and short reaction times (Khazaei et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of triazoloquinazolinones and chromeno[4,3-d]benzothiazolopyrimidines has been facilitated by 1,3-disulfonic acid imidazolium trifluoroacetate, demonstrating the utility of ionic liquids in heterocyclic compound synthesis. This catalyst enables reactions under thermal and solvent-free conditions, highlighting the role of such compounds in greener chemistry practices (Basirat et al., 2020).

Non-toxic Protic Ionic Liquids

Research into the physicochemical properties, Brönsted acidity, and ecotoxicity of imidazolium-based organic salts has led to the development of non-toxic variants of protic ionic liquids. These variants demonstrate significant potential for environmental sustainability due to their reduced toxicity and strong acidities, which could be beneficial for various industrial applications (Sardar et al., 2018).

Gas Solubility Studies

Studies on gas solubility in ionic liquids have shed light on the significant influence of anion types on the absorption properties of gases such as carbon dioxide and oxygen. These findings have implications for the development of solvent systems for gas absorption and sequestration technologies, highlighting the relevance of such chemical compounds in addressing environmental challenges (Anthony et al., 2005).

Synthesis of Bis Heterocycles

The creation of amido sulfonamido methane linked bis heterocycles for antimicrobial and anticancer activities illustrates the potential pharmaceutical applications of related compounds. This research underscores the importance of such chemical structures in the development of new therapeutic agents (Premakumari et al., 2014).

Safety And Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. Some benzimidazole derivatives are used as drugs and are generally safe under certain conditions, but they can also have side effects .

properties

IUPAC Name

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-20-15-6-4-3-5-14(15)19-17(20)13-9-11-7-8-12(25-26(2,22)23)10-16(11)24-18(13)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICPIKPWKDWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OS(=O)(=O)C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate

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